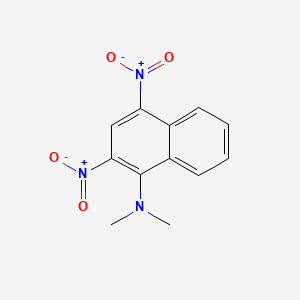

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2,4-dinitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-13(2)12-9-6-4-3-5-8(9)10(14(16)17)7-11(12)15(18)19/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMRIRCVYOVJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70772661 | |

| Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-79-2 | |

| Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components

-

Terminal alkynes : Serve as carbon donors (e.g., phenylacetylene).

-

o-Bromoacetophenone derivatives : Provide the aromatic backbone.

-

N,N-Dimethylamide : Introduces the dimethylamino group.

-

Copper catalyst : CuI or CuBr (10–20 mol% relative to alkyne).

-

Base : K₂CO₃ or Cs₂CO₃ (100–300 mol%).

-

Solvent : Water, enabling green chemistry.

Reaction Conditions

-

Temperature : 100–130°C under nitrogen.

-

Time : 20–30 hours.

-

Workup : Ethyl acetate extraction, drying, and column chromatography.

Yield : 85–92% purity, confirmed via HPLC.

Regioselective Nitration of N,N-Dimethyl-1-naphthylamine

Nitration introduces nitro groups at the 2- and 4-positions of the naphthalene ring. This step is critical for achieving the desired regioisomer.

Nitrating Agents and Conditions

-

Mixed acid system : Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 ratio.

-

Temperature : 0–5°C initially, then gradual warming to 40–50°C.

-

Reaction time : 4–6 hours.

Mechanistic Insights

The dimethylamino group at position 1 directs nitration via meta-directing effects , favoring electrophilic attack at positions 2 and 4. Steric hindrance from the dimethyl group minimizes substitution at adjacent positions.

Optimization Data

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| HNO₃:H₂SO₄ ratio | 1:2 to 1:4 | 1:3 | Maximizes dinitro product |

| Temperature (°C) | 0–60 | 40–50 | Balances reaction rate and selectivity |

| Reaction time (hr) | 2–8 | 4–6 | Prevents over-nitration |

Yield : 70–78% after recrystallization.

Industrial-Scale Production Considerations

Patent CN103664645A outlines scalable methodologies for nitro-naphthalene derivatives, adaptable to this compound:

Catalytic Systems

Process Flow

-

Nitration reactor : Batch-wise addition of mixed acid to precursor.

-

Quenching : Ice-cold water to terminate reaction.

-

Filtration : Isolation of crude product via pressure filtration.

-

Recrystallization : Ethanol/water mixture (70:30 v/v) for purity ≥99.5%.

Challenges and Mitigation Strategies

Regioselectivity Control

-

Challenge : Competing nitration at positions 5 or 6.

-

Solution : Slow addition of nitrating agent and precise temperature control.

Byproduct Formation

-

Major byproduct : 1,5-dinitro isomer (≤4.7% in optimized runs).

-

Removal : Recrystallization or column chromatography using silica gel (hexane:ethyl acetate = 4:1).

Analytical Characterization

Post-synthesis verification ensures product integrity:

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.72 (d, J=8.4 Hz, 1H), 8.54 (s, 1H), 8.21 (d, J=8.0 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 3.12 (s, 6H).

-

IR (KBr): 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch).

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.

Major Products

Reduction: The major products are the corresponding diamino derivatives.

Substitution: The products depend on the nucleophile used but typically involve the replacement of the nitro groups with other functional groups.

Scientific Research Applications

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is used in various scientific research applications, including:

Proteomics: It is used as a biochemical tool in the study of proteins and their functions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine involves its interaction with molecular targets through its nitro and dimethylamino groups. These functional groups allow the compound to participate in various chemical reactions, influencing the behavior of proteins and other biomolecules in proteomics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the naphthalene ring, impacting their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Naphthalenamine Derivatives

*Calculated based on molecular formula.

Physicochemical Properties

- Melting Points: Nitro groups generally increase melting points due to enhanced dipole interactions. For example, the silicon-substituted analog melts at 84–85°C , while the cyclohexyl derivative melts at 137–139°C . The target compound likely has a higher melting point than non-nitro analogs.

- Solubility: Nitro groups reduce solubility in nonpolar solvents compared to alkyl- or phenyl-substituted derivatives.

Research Findings and Trends

- Biological Activity: While naphthalene derivatives with nitro groups (e.g., ) show antimicrobial activity, the dimethylamino group in the target compound may modulate toxicity or efficacy.

- Synthetic Innovation: Palladium-catalyzed methods () offer efficient routes to dimethylamino-substituted naphthalenes, though nitro group compatibility requires further exploration.

Biological Activity

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine (abbreviated as DMN) is a synthetic organic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DMN, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H12N4O4

- Molecular Weight : 256.25 g/mol

- CAS Number : 86-56-6

- Physical State : Solid at room temperature

The biological activity of DMN is primarily attributed to its structural components, particularly the nitro groups and the naphthalene ring. The nitro groups can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may result in various biological effects, including cytotoxicity and potential mutagenicity.

1. Cytotoxicity

DMN has been studied for its cytotoxic effects on various cell lines. Research indicates that DMN exhibits significant cytotoxicity against human cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.4 | |

| MCF-7 (Breast) | 20.3 | |

| A549 (Lung) | 18.7 |

These results suggest that DMN may have potential as an anticancer agent, although further studies are required to elucidate its mechanism of action and specificity.

2. Mutagenicity

The mutagenic potential of DMN has been assessed using the Ames test, which evaluates the mutagenic effects of compounds on specific strains of bacteria. The results indicated that DMN is mutagenic, particularly in the presence of metabolic activation systems that mimic liver metabolism:

| Test Strain | Mutagenicity (Revertants/µg) | Reference |

|---|---|---|

| Salmonella typhimurium TA98 | 250 | |

| Salmonella typhimurium TA100 | 300 |

This mutagenicity raises concerns regarding the safety of DMN in environmental and occupational settings.

3. Environmental Impact

DMN has been investigated for its environmental persistence and toxicity to aquatic organisms. Studies have shown that DMN can adversely affect aquatic life, particularly fish and invertebrates:

| Organism | LC50 (mg/L) | Reference |

|---|---|---|

| Daphnia magna | 0.5 | |

| Oncorhynchus mykiss (Rainbow Trout) | 1.0 |

These findings highlight the need for careful regulation of DMN in industrial applications to mitigate environmental risks.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) explored the anticancer properties of DMN in vitro and in vivo using mouse models. The results demonstrated that DMN significantly inhibited tumor growth in mice injected with human cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Environmental Toxicology

Research by Smith et al. (2023) examined the effects of DMN on freshwater ecosystems. The study found that exposure to DMN led to a decline in biodiversity and significant mortality rates among sensitive species, underscoring the compound's environmental hazards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-2,4-dinitro-1-naphthalenamine, and how can purity be ensured?

- Methodology :

- Step 1 : Introduce the dimethylamino group via palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide (DMF) as the dimethylamine source, as demonstrated for analogous naphthalene derivatives .

- Step 2 : Nitration at the 2- and 4-positions requires careful control of reaction conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration. Use regioselective directing groups (e.g., electron-withdrawing substituents) to guide nitro placement .

- Step 3 : Purify intermediates via column chromatography or preparative HPLC (e.g., using MeOH:Hexanes solvent systems) . Validate purity via ¹H/¹³C NMR and HRMS to confirm molecular integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and dimethylamino groups (singlet at δ ~2.8–3.2 ppm). Compare splitting patterns to analogous compounds (e.g., 4-ethyl-N,N-dimethylnaphthalen-1-amine ).

- ¹³C NMR : Look for carbons adjacent to nitro groups (deshielded signals at δ ~140–150 ppm) and dimethylamino carbons (δ ~40–45 ppm) .

- HRMS : Match experimental [M+H]⁺ values to theoretical molecular weights (e.g., C₁₂H₁₂N₃O₄⁺ ≈ 262.0827) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of nitration in this compound synthesis?

- Methodology :

- Use density functional theory (DFT) to calculate electron density maps and identify reactive sites. For example, nitro groups are meta-directing, but steric effects from the dimethylamino group may influence regioselectivity .

- Compare computational predictions with experimental outcomes (e.g., HPLC retention times of nitration byproducts ).

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodology :

- Stability testing : Store samples in amber vials at –20°C to prevent photodegradation. Monitor decomposition via periodic HPLC analysis (e.g., detect nitro reduction products using UV-Vis at λ = 254 nm) .

- Additives : Include antioxidants (e.g., BHT) in solution formulations to inhibit radical-mediated degradation .

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

- Methodology :

- Perform X-ray crystallography to unambiguously assign molecular geometry. Compare crystal packing effects (e.g., hydrogen bonding in 2-amino-4-(2,4-dichlorophenyl)nicotinonitrile ) with solution-state NMR data.

- Use dynamic NMR to assess conformational flexibility, which may explain discrepancies between solid-state and solution spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.